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Compound of Interest

Compound Name:
(1S,2S)-(+)-2-Amino-3-methoxy-1-

phenyl-1-propanol

CAS No.: 51594-34-4

Cat. No.: B1588123 Get Quote

Introduction: The Chiral Scaffold in Drug Discovery
Chiral amino alcohols are ubiquitous structural motifs in pharmacophores, serving as the

backbone for

-blockers, protease inhibitors, and chiral auxiliaries (e.g., Evans auxiliaries). Their synthesis
demands rigorous control over stereochemistry, as enantiomeric purity directly correlates with
therapeutic efficacy and safety.

This guide moves beyond textbook definitions to provide three field-validated protocols for

synthesizing chiral amino alcohols. We categorize these methods by their starting material

origin:

Chiral Pool Manipulation: Reduction of Amino Acids (The

System).

Asymmetric Catalysis: Sharpless Asymmetric Aminohydroxylation (AAH).[1]

Biocatalysis:

-Transaminase mediated synthesis.[2]
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Method A: Reduction of Chiral Amino Acids (
System)
Principle: While Lithium Aluminum Hydride (

) is the historical standard, it is hazardous at scale and often requires cryogenic conditions. The
Sodium Borohydride/Iodine (

) system generates borane in situ, offering comparable reduction power with significantly
improved safety profiles and chemoselectivity. It tolerates ester and carbamate protecting
groups better than

.

Protocol: Synthesis of (S)-Phenylalaninol from L-
Phenylalanine
Target: Conversion of L-Phenylalanine to (S)-2-amino-3-phenylpropan-1-ol.

Reagents & Equipment[3][4][5][6][7][8]
Substrate: L-Phenylalanine (16.5 g, 100 mmol)

Reductant:

(9.1 g, 240 mmol),

(25.4 g, 100 mmol)

Solvent: Anhydrous THF (300 mL)

Quench: Methanol, 20% KOH solution

Equipment: 1L 3-neck RBF, mechanical stirrer, reflux condenser, addition funnel,

line.

Step-by-Step Procedure
Setup: Flame-dry the glassware and purge with
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. Charge the flask with L-Phenylalanine and

. Add THF (200 mL).

Iodine Addition (Exotherm Control): Dissolve

in THF (100 mL). Add this solution dropwise via the addition funnel over 1 hour at 0°C.

Critical Control Point: The reaction generates

gas. Ensure varying venting capacity. The solution will turn colorless as

is consumed to form

-THF.

Reflux: Once gas evolution subsides, heat the mixture to reflux for 18 hours.

Quenching (The Methanol Lysis): Cool to room temperature. Carefully add Methanol (50 mL)

dropwise to destroy excess hydride.

Note: This step can be vigorous.[8] Maintain efficient stirring.

Cleaving the Boron-Amine Complex: The resulting product is a stable boron-amine complex.

To free the amine, add 20% aqueous KOH (50 mL) and reflux for 4 hours.

Troubleshooting: Failure to reflux with base is the #1 cause of low yields. The complex

must be hydrolyzed.

Workup: Remove THF/MeOH under reduced pressure. Extract the aqueous residue with

Dichloromethane (

mL). Dry over

, filter, and concentrate.

Purification: Recrystallize from Ethyl Acetate/Hexanes.

Workflow Visualization
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Caption: Workflow for Amino Acid Reduction emphasizing the critical KOH hydrolysis step to

break the Boron-Amine complex.

Method B: Sharpless Asymmetric
Aminohydroxylation (AAH)
Principle: For substrates not available in the amino acid "chiral pool" (e.g., styrenes), AAH is

the method of choice. It converts alkenes directly into vicinal amino alcohols with high

enantioselectivity using Osmium (
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) and Cinchona alkaloid ligands.

Ligand Selection Rule:

DHQ (Dihydroquinine) derivatives: Generally provide the (R)-enantiomer (depending on

substrate priority).

DHQD (Dihydroquinidine) derivatives: Generally provide the (S)-enantiomer.[9]

Protocol: Synthesis of (1R,2S)-2-amino-1,2-
diphenylethanol
Substrate: Trans-Stilbene.

Reagents
Catalyst:

(4 mol%)

Ligand: (DHQ)2-PHAL (5 mol%)

Nitrogen Source: Chloramine-T (3 equivalents) or Ethyl Carbamate/t-Butyl

Hypochlorite/NaOH (for Cbz-protected amines).

Solvent: n-Propanol/Water (1:1 v/v).

Step-by-Step Procedure
Catalyst Premix: In a flask, dissolve (DHQ)2-PHAL and Chloramine-T in n-Propanol/Water.

Stir for 10 minutes to form the active catalytic pocket.

Osmium Addition: Add the Osmium source. The solution will darken (formation of Os(VIII)

species).

Substrate Addition: Add Trans-Stilbene.

Reaction: Stir at 25°C for 24 hours. The reaction is heterogeneous; vigorous stirring is

essential.
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Quench: Add Sodium Metabisulfite (

) (excess) to reduce residual Os(VIII) to Os(IV) (black precipitate).

Safety Alert: Osmium is volatile and highly toxic (corneal damage). All weighing and

quenching must occur in a well-ventilated fume hood.

Workup: Filter off the osmium salts. Extract the filtrate with Ethyl Acetate.[3]

Purification: Flash chromatography (Silica, Hexane/EtOAc).

Catalytic Cycle & Ligand Choice

Alkene Substrate

Osmium-Ligand-Alkene
Complex

 + Nitrogen Source
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 Hydrolysis
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Caption: Simplified Sharpless AAH cycle showing the pivotal role of the ligand in determining

stereochemical outcome.

Method C: Biocatalytic Transamination
Principle: This is the "Green Chemistry" approach.

-Transaminases (TA) transfer an amino group from a sacrificial donor (e.g., Isopropyl amine or
Alanine) to a prochiral ketone. This method avoids heavy metals and protecting groups.

Protocol: Kinetic Resolution of Racemic Amino Alcohols
Note: While TAs can synthesize amines from ketones, a common application is the kinetic

resolution of racemic amino alcohols to obtain high optical purity.

Reagents
Enzyme: Commercial
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-Transaminase Screening Kit (e.g., Codexis or similar).

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

Amine Acceptor: Pyruvate (if running resolution) or Isopropyl amine (if running synthesis).

Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Procedure
Substrate Prep: Dissolve the racemic amino alcohol (10 mM) in the buffer containing PLP.

Enzyme Addition: Add the Transaminase enzyme powder (10-20 mg/mL).

Equilibrium Shift: Add Sodium Pyruvate (1 equivalent). The enzyme will selectively convert

one enantiomer of the amino alcohol back to the ketone, leaving the other enantiomer

untouched (Kinetic Resolution).

Optimization: Remove the co-product (Alanine) or use a Lactate Dehydrogenase (LDH)

coupled system to drive the reaction to completion.

Incubation: Shake at 30°C, 150 rpm for 24 hours.

Analysis: Monitor ee% via Chiral HPLC.

Termination: Acidify to pH 2 with HCl to denature enzyme.

Isolation: Extract the ketone (organic layer) and the unreacted chiral amino alcohol (aqueous

layer, then basify and extract).

Comparative Analysis & Decision Matrix
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Feature
Reduction (

)
Sharpless AAH

Biocatalysis
(Transaminase)

Starting Material
Amino Acids (Chiral

Pool)
Alkenes

Ketones or Racemic

Amines

Stereocontrol Retains SM Chirality Ligand Controlled Enzyme Specificity

Scalability High (kg scale)
Medium (Osmium

cost)
High (once optimized)

Safety Profile
Moderate (

gas, Iodine)
Low (Toxic Osmium) High (Green)

Atom Economy Good
Moderate

(Sulfonamide waste)
Excellent
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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